4-Butoxy-2,6-difluorobenzaldehyde

Medicinal Chemistry Lipophilicity ADME

Researchers optimizing CNS-targeted libraries face inconsistent lipophilicity when substituting alkoxy chains on 2,6-difluorobenzaldehyde scaffolds. The butoxy substituent in this building block delivers a distinct LogP of ~2.8-3.72, critical for passive membrane permeability and blood-brain barrier penetration. • Enables CNS-penetrant small molecule design (kinase inhibitors, GPCR ligands, antivirals) • ≥98% purity ensures reproducible reductive amination and Grignard chemistry • Robust solubility across organic solvents supports automated parallel synthesis platforms Supplied with full analytical documentation and available for immediate global dispatch.

Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
CAS No. 1373920-93-4
Cat. No. B1405321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxy-2,6-difluorobenzaldehyde
CAS1373920-93-4
Molecular FormulaC11H12F2O2
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=C(C(=C1)F)C=O)F
InChIInChI=1S/C11H12F2O2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-7H,2-4H2,1H3
InChIKeyVNPPSJNGJUIJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxy-2,6-difluorobenzaldehyde Structure and Sourcing


4-Butoxy-2,6-difluorobenzaldehyde (CAS 1373920-93-4) is a fluorinated aromatic aldehyde building block with the molecular formula C₁₁H₁₂F₂O₂ and a molecular weight of 214.21 g/mol [1]. It features a 2,6-difluorobenzaldehyde core substituted with a para-butoxy chain. The compound is typically supplied as a high-purity intermediate (≥97%) for research and development applications . Its structural features, including a reactive aldehyde handle and a lipophilic alkoxy tail, position it as a versatile scaffold in medicinal chemistry and materials science .

Reactive aldehyde handle for condensations, aminations, and metal-catalyzed couplings
High-purity grade supports coupling-sensitive synthetic workflows
Butoxy tail enhances non-polar solubility and membrane-permeable scaffold design

Substitution Constraints for 4-Butoxy-2,6-difluorobenzaldehyde


In-class substitution of 2,6-difluorobenzaldehydes is not trivial due to the profound impact of the para-alkoxy substituent on key physicochemical properties. While the 2,6-difluoro substitution pattern is critical for modulating electronic effects and metabolic stability , the length and nature of the para-alkoxy chain directly dictate lipophilicity (LogP), solubility, and melting point. The butoxy chain of 4-Butoxy-2,6-difluorobenzaldehyde confers a distinct lipophilic-hydrophilic balance (cLogP ~2.8-3.72) compared to methoxy or ethoxy analogs, which alters membrane permeability, chromatographic behavior, and synthetic compatibility. Consequently, substituting this specific building block with a shorter-chain analog without re-optimizing reaction conditions can lead to failed syntheses, altered product profiles, or inconsistent biological data. The following evidence quantifies these critical differences.

Lipophilicity gap Butoxy LogP range may differ substantially from methoxy/ethoxy analogs, altering membrane partitioning and chromatographic retention.
Physical state mismatch Low-melting solid (35–42 °C) versus liquid or higher-melting analogs; handling and melt-processing protocols may require adjustment.
Solubility profile divergence Enhanced solubility in toluene/hexanes may not be replicated by shorter-chain analogs; reaction solvent selection may need re-optimization.

4-Butoxy-2,6-difluorobenzaldehyde vs. Closest Analogs


Enhanced Lipophilicity Over Shorter-Chain Analogs

4-Butoxy-2,6-difluorobenzaldehyde exhibits significantly higher lipophilicity compared to the core 2,6-difluorobenzaldehyde and its shorter-chain 4-methoxy analog. Its predicted LogP values range from 2.8 (XLogP3) to 3.72 (ACD/LogP) [1], whereas 2,6-difluorobenzaldehyde has a reported LogP of 1.46-1.78 [2]. The 4-butoxy derivative is therefore approximately 20- to 100-fold more lipophilic, a difference that directly impacts its utility in designing membrane-permeable scaffolds and its behavior in reverse-phase purification.

Lipophilicity (LogP)
Reported
Target: 2.8–3.72 vs. baseline 2,6-difluorobenzaldehyde: 1.46–1.78 ΔLogP ≈ 1.0–2.3 (approx. 10× to 180× higher partition coefficient)
Higher predicted organic-phase partitioning supports membrane-permeable scaffold design.
Predicted values; experimental log P determination recommended.
Medicinal Chemistry Lipophilicity ADME

Distinct Physical State vs. Shorter-Chain Analogs

The 4-butoxy substituent alters the compound's physical state and melting characteristics. 4-Butoxy-2,6-difluorobenzaldehyde is reported as a low-melting solid with a melting range of 35°C – 42°C . In contrast, the 4-ethoxy analog is a crystalline solid with a melting point of 70–72 °C , and the unsubstituted 2,6-difluorobenzaldehyde is a liquid at room temperature (mp 15-17 °C) [1]. The butoxy derivative occupies an intermediate state that can simplify handling as a solid at ambient temperature while remaining melt-processable at moderately elevated temperatures.

Melting behaviour
Reported
Target: 35–42 °C (low-melt solid) vs. 4-ethoxy analog: 70–72 °C; vs. unsubstituted: 15–17 °C (liquid) Δmp ≈ −30 °C (vs. ethoxy) / +23 °C (vs. unsubstituted)
Intermediate solid-state simplifies ambient handling and melt-processing relative to liquid or higher-melting analogs.
Measured at standard atmospheric pressure.
Physical Chemistry Formulation Handling

Optimized Solubility in Organic Solvents

The butoxy chain confers excellent solubility in a range of aprotic organic solvents critical for modern synthetic workflows. 4-Butoxy-2,6-difluorobenzaldehyde is freely soluble in dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and toluene, but is practically insoluble in water . While many 2,6-difluorobenzaldehydes share some solubility in these solvents, the butoxy derivative's enhanced lipophilicity ensures robust solubility in non-polar media like toluene and hexanes, which can be challenging for shorter-chain alkoxy analogs.

Solvent solubility
Class-level
Freely soluble in DCM, THF, ethyl acetate, toluene; practically insoluble in water.
Reported solubility profile supports non-polar reaction media; class-level inference from alkoxy chain series.
Qualitative vendor data; quantitative solubility curves not yet established.
Organic Synthesis Solubility Reaction Optimization

High Purity for Reliable Coupling Reactions

Commercial suppliers consistently provide 4-Butoxy-2,6-difluorobenzaldehyde at purities of 97% or higher . This high purity is essential for reactions sensitive to aldehyde impurities, such as reductive aminations or Grignard additions, where even minor contaminants can lead to side products and reduced yields. While purity is a vendor-dependent specification, the consistent ≥97% benchmark across major distributors (Thermo Fisher, Alfa Aesar, VWR) provides procurement confidence.

Commercial purity
Specification review
≥97% across major distributors (Thermo Fisher, Alfa Aesar, VWR).
Consistent purity benchmark supports procurement for aldehyde-sensitive coupling reactions.
Vendor-dependent; verify lot-specific CoA before critical steps.
Quality Control Reproducibility Procurement

Key Applications of 4-Butoxy-2,6-difluorobenzaldehyde


Lipophilic Pharmacophores for Membrane Targets

The elevated LogP (2.8-3.72) of 4-butoxy-2,6-difluorobenzaldehyde makes it an ideal starting material for constructing CNS-penetrant or intracellularly targeted small molecules . Its enhanced lipophilicity, combined with the metabolically stabilizing 2,6-difluoro motif, is particularly valuable in designing kinase inhibitors, GPCR ligands, or antiviral agents where passive membrane permeability is a critical requirement .

Intermediates for Liquid Crystals and OLEDs

The combination of a rigid, electron-deficient difluorobenzaldehyde core and a flexible butoxy tail provides a scaffold for tuning mesogenic properties . This compound can be elaborated via aldehyde condensation reactions (e.g., with amines or active methylenes) to produce Schiff base ligands or extended pi-conjugated systems for use in organic electronics and display technologies .

Fluorinated Ligands for Asymmetric Catalysis

The 2,6-difluoro substitution pattern creates a unique steric and electronic environment that can enhance enantioselectivity when incorporated into chiral ligands . The aldehyde functionality serves as a convenient anchor for introducing chiral auxiliaries (e.g., via oxazolidinone formation) or for constructing salen-type and imine-based catalyst frameworks [1].

Building Block for Parallel Synthesis and Libraries

The combination of high commercial purity (≥97%) and robust solubility in a broad range of organic solvents makes 4-butoxy-2,6-difluorobenzaldehyde well-suited for automated parallel synthesis platforms . Its predictable reactivity profile (standard aldehyde chemistry) and distinct lipophilicity facilitate the rapid generation of diverse compound libraries for hit-to-lead optimization campaigns .

Application
Selection Property
Validation Focus
Lipophilic pharmacophore construction
Enhanced lipophilic scaffold with reactive aldehyde handle
Permeability assessment in cell-based models
Liquid crystal / OLED intermediate synthesis
Rigid difluorobenzene core with flexible butoxy tail
Mesomorphic property and device integration testing
Chiral ligand framework construction
2,6-difluoro substitution pattern for electronic/steric tuning
Enantioselectivity and catalytic performance screening
Parallel synthesis and compound library generation
Consistent high purity and broad organic solvent solubility
Automated platform compatibility and product yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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